(1E)-1-(4-chlorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a synthetic organic compound that belongs to the pyrroloquinoline family. Compounds in this family are known for their diverse biological activities, including antibacterial, antitumor, and anticoagulant properties . This specific compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxy group, and multiple methyl groups.
Preparation Methods
The synthesis of 1-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves several steps:
Chemical Reactions Analysis
1-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Further reduction can occur at different positions, depending on the reagents and conditions used.
Substitution: The methoxy and chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include hydrazine hydrate for reduction, various oxidizing agents for oxidation, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Its derivatives are studied for their antibacterial, antitumor, and anticoagulant properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to bind to these factors, preventing them from participating in the coagulation cascade.
Comparison with Similar Compounds
Similar compounds include other derivatives of pyrroloquinoline, such as:
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: The parent compound used in the synthesis.
1-(Het)arylmethylidene-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These derivatives have different aryl groups attached to the methylene bridge.
1-(Propan-2-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: These derivatives have an isopropylidene group instead of a chlorophenyl group.
The uniqueness of 1-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-8-METHOXY-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H20ClNO2 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C22H20ClNO2/c1-13-12-22(2,3)24-20-17(13)10-16(26-4)11-18(20)19(21(24)25)9-14-5-7-15(23)8-6-14/h5-12H,1-4H3/b19-9+ |
InChI Key |
TVDJRMHBCLHPQS-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C\C4=CC=C(C=C4)Cl)/C2=O)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=CC4=CC=C(C=C4)Cl)C2=O)OC)(C)C |
Origin of Product |
United States |
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